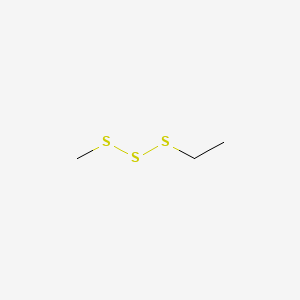

Methyl ethyl trisulfide

Description

Properties

CAS No. |

31499-71-5 |

|---|---|

Molecular Formula |

C3H8S3 |

Molecular Weight |

140.3 g/mol |

IUPAC Name |

(methyltrisulfanyl)ethane |

InChI |

InChI=1S/C3H8S3/c1-3-5-6-4-2/h3H2,1-2H3 |

InChI Key |

XEKUTWIJPKGAQT-UHFFFAOYSA-N |

SMILES |

CCSSSC |

Canonical SMILES |

CCSSSC |

density |

0.955-0.965 |

Other CAS No. |

31499-71-5 |

physical_description |

pale yellow liquid with powerful odou |

Pictograms |

Irritant |

solubility |

very slightly soluble in water; soluble in alcohol and oils |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions with Atmospheric Radicals

Methyl ethyl sulfide reacts with hydroxyl radicals (- OH) and oxygen (O₂) under atmospheric conditions, forming peroxyl radicals and sulfur-oxygen products:

Primary reaction pathway :

Key oxidation products identified include:

-

Acetaldehyde (CH₃CHO)

-

Formaldehyde (HCHO)

-

Sulfur dioxide (SO₂)

-

Thioformaldehyde (CH₂=S)

Thermodynamic data (298 K, 1 atm):

| Reaction Pathway | ΔH (kcal/mol) | ΔG (kcal/mol) | ΔS (cal/mol·K) |

|---|---|---|---|

| CH₃SCH₂CH₂- + O₂ → CH₃SCH₂CH₂OO- | -26.2 | -15.3 | 41.5 |

| CH₃SCH₂CH₂OO- → CH₃SCHO + CH₂O + - OH | -55.9 | -23.2 | 20.7 |

Photolysis in the Vapor Phase

UV photolysis (200–235 nm) of methyl ethyl sulfide yields:

-

Ethane (C₂H₆)

-

Disulfides (CH₃SSCH₃, C₂H₅SSC₂H₅)

-

Mercaptans (CH₃SH, C₂H₅SH)

Product distribution at 25°C (60 min exposure):

| Product | Yield (μmol) |

|---|---|

| C₂H₆ | 12.9 |

| CH₃SSCH₃ | 8.2 |

| C₂H₅SH | 4.5 |

| CH₃SCH(CH₃)₂ | 0.32 |

High-Temperature Pyrolysis

At 630–740°C, pyrolysis/oxidation produces:

-

Ethylene (C₂H₄)

-

Methane (CH₄)

-

Carbon monoxide (CO)

-

Sulfur dioxide (SO₂)

Product yields at 700°C:

| Product | Yield (mol%) |

|---|---|

| C₂H₄ | 38.2 |

| CH₄ | 22.1 |

| SO₂ | 57.3 |

Reactivity with Olefins

In the presence of alkenes (e.g., propylene), methyl ethyl sulfide undergoes radical chain reactions , forming:

-

Thioethers (CH₃SCH₂CH₂SC₃H₆)

-

Polysulfides (CH₃SₓCH₂CH₃)

Mechanism :

Environmental Impact

Methyl ethyl sulfide oxidizes to sulfuric oxides (SOₓ) , contributing to acid rain. Atmospheric lifetime is ~2 hours due to rapid - OH reaction (k = 9.8 × 10⁻¹² cm³/molecule·s) .

Key Research Gaps for Trisulfides

While methyl ethyl tri sulfide (CH₃SSSCH₂CH₃) is not explicitly studied here, its reactivity is expected to differ due to:

-

Enhanced sulfur-sulfur bond cleavage under UV/thermal stress.

-

Higher SO₂ yield during oxidation.

-

Radical stabilization via trisulfide intermediates.

Experimental studies focusing on trisulfide-specific pathways are needed.

Sources : Guanghui & Bozzelli (2019), J. Phys. Chem. US Patent 10,538,488 (2020) Tycholiz & Knight (1972), Can. J. Chem. Abdel-Wahab & Gund (2022), J. Earth Environ. Sci. Zheng & Bozzelli (2010), Combust. Flame

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.